6-Mercaptonicotinic acid
Overview
Description
6-Mercaptonicotinic acid is an organic compound with the chemical formula C6H5NO2S It is a derivative of nicotinic acid (vitamin B3) where a mercapto group (-SH) replaces one of the hydrogen atoms on the pyridine ring
Mechanism of Action
Target of Action
6-Mercaptonicotinic acid (MNA) is a bifunctional ligand, made up of a pyridine moiety containing carboxylic and mercapto groups . It is known to interact with various targets, including metal ions such as copper (Cu2+) and zinc (Zn2+) .
Mode of Action
MNA interacts with its targets primarily through electrostatic interactions and the formation of non-fluorescent ground-state complexes . For instance, MNA can coordinate with Cu2+ to form a complex, causing the fluorescence quenching of zinc-doped carbon dots (Zn-CDs) .
Biochemical Pathways
It is known that mna can be involved in the synthesis and salvage pathways of nicotinic acid and nicotinamide to bioactive nicotinamide adenine dinucleotide (nad+) . This process is crucial for various cellular functions, including energy metabolism and DNA repair.
Pharmacokinetics
It has been used in the formulation of nanoparticles for drug delivery . In one study, MNA was used to modify Zn-CDs, effectively preventing their aggregation and enhancing their stability .
Result of Action
The molecular and cellular effects of MNA’s action largely depend on its targets and the specific biochemical pathways it affects. For instance, when MNA interacts with Cu2+, it can cause the fluorescence quenching of Zn-CDs . This property has been exploited for the detection of Cu2+ in complex water environments .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MNA. For example, the presence of certain metal ions in the environment can affect MNA’s ability to form complexes and influence its fluorescence properties . Additionally, the pH and temperature of the environment could potentially affect the stability of MNA and its complexes.
Biochemical Analysis
Biochemical Properties
6-Mercaptonicotinic acid has been found to interact with various biomolecules. For instance, it has been used to functionalize gold nanoparticles for the detection of Cd2+ ions . The nitrogen atom on the pyridine ring and the carboxylic acid groups in this compound coordinate with Cd2+ to form a nonfluorescent ground-state complex, causing the fluorescence quenching of the Zn-CDs .
Cellular Effects
It has been used in the fabrication of nanowell-based sensors for the detection of improvised explosive devices , suggesting that it may interact with cellular components in a way that influences cell function.
Molecular Mechanism
It is known that it can alter the electrochemical properties of self-assembled monolayers (SAMs) of MNA on gold electrodes . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that it has a melting point of 260-262° C (dec.) and a predicted boiling point of 355.4° C at 760 mmHg
Metabolic Pathways
It is known that it can alter the metabolism of 6-MP to maximize 6-TGN production while reducing the hepatotoxic metabolite, 6-MMPN . This suggests that it may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
It has been used to functionalize gold nanoparticles, suggesting that it may interact with transporters or binding proteins and could potentially affect its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Mercaptonicotinic acid can be synthesized through several methods. One common approach involves the reaction of nicotinic acid with thiourea under acidic conditions, followed by hydrolysis to yield the desired product. Another method includes the use of 6-chloronicotinic acid, which undergoes substitution with thiourea to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 6-Mercaptonicotinic acid undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, replacing other functional groups on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiourea and other sulfur-containing compounds are commonly employed.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-Mercaptonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic and electronic properties.
Biology: The compound is used in the development of biosensors and bioassays due to its ability to bind to specific biomolecules.
Medicine: Research has explored its potential as a drug delivery agent, particularly in the form of nanoparticles for targeted drug delivery.
Industry: It is used in the fabrication of nanomaterials and as a functionalizing agent for various industrial applications.
Comparison with Similar Compounds
6-Mercaptopyridine-3-carboxylic acid: Similar in structure but with different functional groups.
6-Thioxo-1,6-dihydro-3-pyridinecarboxylic acid: Another derivative with a thioxo group.
Uniqueness: 6-Mercaptonicotinic acid is unique due to its specific combination of a mercapto group and a carboxyl group on the pyridine ring. This combination allows it to participate in a wide range of chemical reactions and form stable complexes with metals, making it highly versatile for various applications.
Properties
IUPAC Name |
6-sulfanylidene-1H-pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)4-1-2-5(10)7-3-4/h1-3H,(H,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWGTYCXARQFOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170101 | |
Record name | 6-Mercapto-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17624-07-6, 92823-43-3 | |
Record name | 6-Mercaptonicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17624-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Mercapto-3-pyridinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017624076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Mercapto-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-dihydro-6-thioxonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.802 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Mercaptopyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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